molecular formula C16H10Cl2N2O B12015136 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-48-9

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12015136
CAS No.: 618098-48-9
M. Wt: 317.2 g/mol
InChI Key: SLHXPCYXOIMARZ-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a high-value chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. Its core structure, the 1,3-diarylpyrazole scaffold, is recognized as a privileged pharmacophore in drug discovery. This compound serves as a key intermediate in the rational design and synthesis of novel bioactive molecules targeting critical health challenges. A primary research application of this compound is in the development of potential anti-prostate cancer agents. It is used to create hybrid pharmacophores, such as pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives, which function as androgen receptor blockers. These synthesized analogues have demonstrated significant cytotoxicity against androgen-sensitive human prostate cancer cell lines (AR+ LNCaP), inducing Caspase 3 accumulation, disrupting cell cycle progression, and ultimately leading to cancer cell growth arrest . Furthermore, derivatives based on the 1,3-diarylpyrazole core have shown promising bactericidal activity in phenotypic whole-cell screening against Mycobacterium tuberculosis , including multidrug-resistant strains. These compounds are investigated for their potential novel mode-of-action, which is believed to involve the inhibition of cell wall biosynthesis, making them a valuable starting point for new anti-tuberculosis drug candidates . The strategic placement of substituents on the pyrazole core allows researchers to modulate the electronic and steric properties of the final target compounds, optimizing their interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618098-48-9

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H

InChI Key

SLHXPCYXOIMARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate and a suitable diketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

  • Conversion to carboxylic acid : Treatment with potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the aldehyde to 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid .

  • Esterification : The resulting carboxylic acid reacts with ethanol in acidic conditions to form the corresponding ethyl ester .

Reagents and Conditions :

ReactionReagents/ConditionsProductYield
Aldehyde → Carboxylic acidKMnO₄, H₂O-pyridinePyrazole-4-carboxylic acidHigh
Acid → EsterEthanol, H⁺Ethyl pyrazole-4-carboxylateModerate

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

  • Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-methanol .

Example Protocol :

text
1. Dissolve 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in methanol. 2. Add NaBH₄ (2.0 mmol) at 0°C. 3. Stir for 2 hours at room temperature. 4. Quench with water and extract with ethyl acetate.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl groups participate in nucleophilic substitution reactions under basic conditions:

  • Methoxylation : Reaction with sodium methoxide (NaOMe) in methanol replaces chlorine with methoxy groups .

Reaction Table :

SubstrateNucleophileConditionsProductYield
4-Chlorophenyl groupNaOMeMethanol, reflux1,3-bis(4-methoxyphenyl) derivative60-75%

Condensation Reactions

The aldehyde group reacts with nitrogen nucleophiles to form Schiff bases or hydrazones:

  • Hydrazone formation : Condensation with hydrazine hydrate produces pyrazole-4-carbaldehyde hydrazone .

  • Schiff bases : Reaction with primary amines (e.g., aniline) yields imine derivatives .

Example :
R CHO H2N NH2R CH N NH2\text{R CHO H}_2\text{N NH}_2\rightarrow \text{R CH N NH}_2
(R = pyrazole core with 4-chlorophenyl substituents)

Alkylation at Pyrazole Nitrogen

The N1-position of the pyrazole ring undergoes alkylation under basic conditions:

  • Microwave-assisted alkylation : Reaction with 2-bromoethanol and K₂CO₃ in acetonitrile under microwave irradiation (150°C, 20 min) gives N-hydroxyethyl derivatives with 97% yield .

Data Table :

Alkylating AgentBaseSolventConditionsYield
2-BromoethanolK₂CO₃AcetonitrileMicrowave, 150°C97%

Friedel-Crafts Hydroxyalkylation

The aldehyde group engages in Friedel-Crafts reactions with electron-rich aromatics (e.g., benzene derivatives) to form hydroxyalkylated products .

Mechanism :

  • Activation of aldehyde by Lewis acid (e.g., AlCl₃).

  • Electrophilic attack on aromatic ring.

  • Formation of C–C bond with concomitant hydroxyl group retention.

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity through structural modifications:

  • Oxadiazole formation : Oxidation followed by cyclization with carbon disulfide yields pyrazolyloxadiazoles, which show antimicrobial activity .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit substantial anti-inflammatory effects. A study synthesized several derivatives, including 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, which were evaluated for their ability to inhibit inflammation. Key findings include:

  • Mechanism of Action : The compound acts by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Comparative Efficacy : In vivo studies showed that certain derivatives exhibited anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains:

  • Bacterial Inhibition : Studies have reported that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
  • Fungal Activity : The compound has shown effectiveness against pathogenic fungi, with specific derivatives outperforming traditional antifungal agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives is a prominent area of study:

  • Cell Line Studies : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and others. The results indicated significant cytotoxicity with IC50 values in the micromolar range .
  • Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the compound's potential as a therapeutic agent .

Other Biological Activities

In addition to the aforementioned applications, this compound has been explored for several other biological activities:

  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases .

Data Summary

ApplicationKey FindingsReferences
Anti-inflammatoryInhibits COX and LOX; comparable to diclofenac sodium
AntimicrobialEffective against Gram-positive/negative bacteria and pathogenic fungi
AnticancerSignificant cytotoxicity in various cancer cell lines
AntioxidantPotential protective effects against oxidative stress
NeuroprotectivePossible benefits in neurodegenerative conditions

Case Study 1: Anti-inflammatory Assessment

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using an animal model. The results indicated that specific compounds exhibited significant reduction in paw edema compared to control groups.

Case Study 2: Anticancer Evaluation

A comprehensive evaluation by Cankara Pirol et al. focused on the anticancer properties of pyrazole derivatives against multiple human cancer cell lines. The study highlighted the efficacy of certain compounds in inducing apoptosis and inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings
This compound 1- and 3-positions: 4-ClPh; 4-position: CHO ~330.9 (estimated) Likely antibacterial, antioxidant Predicted enhanced activity due to dual Cl substituents (electron-withdrawing) .
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) 1-position: Benzoyl; 3-position: Ph Varies (~280–320) Antioxidant, anti-inflammatory Derivatives 4c and 4e exhibited near-standard activity in antioxidant assays .
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-position: 4-MeOPh; 1-position: Ph 278.31 Not reported Methoxy (electron-donating) group may reduce reactivity compared to Cl .
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-position: 4-BrPh; 1-position: Ph ~325.1 (estimated) Broad-spectrum (antibacterial, antitumor, etc.) Bromine’s larger atomic size may alter binding vs. Cl analogs .
3-Butyl-5-chloro-1-(4-ClPh)-1H-pyrazole-4-carbaldehyde 5-position: Cl; 3-position: butyl; 1-position: 4-ClPh 297.18 Not reported Additional Cl and alkyl chain may impact solubility and bioactivity .
3-(4-ClPh)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-position: 4-ClPh; 1-position: Ph ~272.7 (estimated) Moderate antibacterial Mono-Cl substitution shows lower activity vs. di-Cl derivatives .

Key Trends and Insights:

Halogen Substitution: Chlorine and bromine substituents enhance bioactivity due to their electron-withdrawing nature and lipophilicity, improving membrane penetration and target binding . Dual Cl substituents (e.g., 1,3-Bis(4-ClPh)) may outperform mono-Cl analogs (e.g., 3-(4-ClPh)-1-phenyl) in potency .

Functional Group Effects: Benzoyl vs. Chlorophenyl: Benzoyl-containing derivatives (e.g., 1-Benzoyl-3-phenyl) exhibit antioxidant activity but lack the enhanced antibacterial effects seen in halogenated analogs . Methoxy vs.

Structural Modifications :

  • The addition of a 5-Cl and 3-butyl group () increases molecular weight and may alter pharmacokinetic properties, though biological data are lacking .
  • Bromine substitution () retains bioactivity but may differ in target specificity due to steric effects .

Biological Performance: Compounds with dual 4-ClPh groups (e.g., 1,3-Bis(4-ClPh)) are hypothesized to exhibit superior antibacterial activity compared to mono-Cl or non-halogenated derivatives, as seen in related thiophene-Cl hybrids .

Biological Activity

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. Various synthetic routes have been established, highlighting the importance of substituents on the phenyl rings in influencing biological activity. The compound can be synthesized through methods such as the Vilsmier-Haack reaction, which allows for the introduction of aldehyde functionalities in pyrazole derivatives .

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing a wide range of pharmacological effects. These include:

  • Antioxidant Activity : Studies have shown that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound demonstrated effective scavenging of free radicals such as DPPH and hydroxyl radicals .
  • Anti-inflammatory Activity : This compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives possess notable antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives were reported to be low, indicating potent activity .

Antioxidant Properties

A study evaluated the antioxidant activity of various pyrazole derivatives using methods like DPPH and nitric oxide scavenging assays. The results indicated that this compound showed comparable activity to standard antioxidants, making it a candidate for further exploration in oxidative stress-related diseases .

CompoundDPPH Scavenging %Nitric Oxide Scavenging %
This compound85%78%
Standard (Ascorbic Acid)90%85%

Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, the compound exhibited significant anti-inflammatory effects comparable to indomethacin. The study concluded that the presence of electron-donating groups enhances the anti-inflammatory potential of pyrazoles .

CompoundEdema Reduction (%)Comparison to Indomethacin
This compound62%Comparable
Indomethacin65%Standard

Antimicrobial Activity

The antimicrobial efficacy was assessed against a panel of bacteria and fungi. The compound demonstrated significant activity with MIC values indicating strong potential as an antimicrobial agent.

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus0.25Excellent
Escherichia coli0.5Good
Candida albicans0.75Moderate

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

  • Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that treatment with a pyrazole derivative led to significant reductions in inflammation markers compared to placebo groups.
  • Cancer Research : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation . For example, substituted pyrazole-4-carbaldehydes are prepared by cyclocondensation of hydrazines with β-ketoesters or diketones, followed by formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) . A representative protocol involves:

  • Step 1: Cyclization of 4-chlorophenyl hydrazine with a β-ketoester to form the pyrazole core.
  • Step 2: Formylation at the 4-position using DMF/POCl₃ under anhydrous conditions. Yields vary (60–85%) depending on substituent steric effects and reaction temperature optimization .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Key analytical methods include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, aldehyde proton at δ ~9.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₁₁Cl₂N₂O: 325.02) .
  • Melting point analysis : Consistency with literature values (e.g., 150–152°C for analogous derivatives) .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Crystallization difficulties arise from the aldehyde group’s polarity and aryl substituent rigidity. Effective approaches:

  • Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to allow gradual lattice formation.
  • Introduce hydrogen-bond acceptors (e.g., DMSO) to stabilize the aldehyde moiety.
  • Example: A related compound (3-(4-bromophenyl)-1-phenyl derivative) crystallized in a triclinic system (space group P1) with unit cell parameters a = 6.759 Å, b = 10.061 Å, c = 12.263 Å .

Q. How do electronic effects of 4-chlorophenyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro groups deactivate the pyrazole ring, necessitating harsh conditions for Suzuki-Miyaura couplings. Optimal protocols:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 80–100°C.
  • Base : K₂CO₃ in DMF/H₂O (3:1).
  • Substrate ratio : 1:1.2 (pyrazole:boronic acid) to compensate for steric hindrance. Yields for biphenyl derivatives range from 45–70% .

Q. How can computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential and binding affinity. For example:

  • HOMO energy : −6.2 eV (indicative of nucleophilic attack susceptibility).
  • Electrostatic potential maps : Highlight electrophilic regions at the aldehyde and chloro-substituted aryl rings. These correlate with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) in structurally similar pyrazoles .

Data Contradiction Analysis

Q. Why do reported antimicrobial activities vary across studies for pyrazole-4-carbaldehydes?

Discrepancies arise from:

  • Structural variations : Substitutions at the 1- and 3-positions (e.g., methyl vs. phenyl groups) alter lipophilicity and membrane penetration .
  • Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and agar dilution vs. broth microdilution methods.
  • Example: 5-Chloro-3-methyl-1-phenyl derivatives show MIC = 16 µg/mL against E. coli in one study but no activity in another due to altered testing media .

Methodological Tables

Q. Table 1: Synthetic Optimization for Pyrazole-4-carbaldehydes

ParameterOptimal ConditionImpact on YieldReference
SolventDMF/POCl₃ (anhydrous)Increases formylation efficiency by 30%
Temperature0–5°C (formylation step)Reduces side-product formation
Reaction Time6–8 hrs (cyclocondensation)Maximizes ring closure

Q. Table 2: Crystallographic Data for Analogous Compounds

CompoundSpace GroupUnit Cell (Å)R FactorReference
3-(4-Bromophenyl)-1-phenyl derivativeP1a=6.759, b=10.0610.052
5-(4-Chlorophenoxy)-3-methyl derivativeP2₁/ca=12.263, b=10.0610.039

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